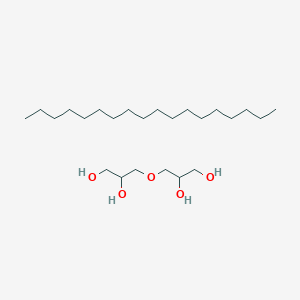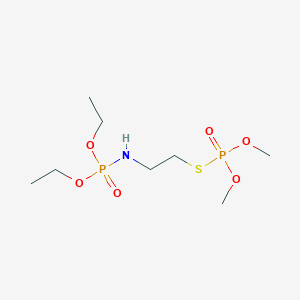![molecular formula C6H8N2O5 B13747027 [(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that includes a piperazine ring with hydroxyl and acetic acid functional groups, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with ethylenediamine to form the piperazine ring, followed by hydrolysis and oxidation steps to introduce the hydroxyl and acetic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters or amides.
Aplicaciones Científicas De Investigación
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The piperazine ring can interact with various receptors and enzymes, modulating their function and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2S-cis)-(-)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid: Another piperazine derivative with similar structural features but different substituents.
Indole-3-acetic acid: A compound with a similar acetic acid group but different core structure.
Uniqueness
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid is unique due to its specific combination of functional groups and the piperazine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C6H8N2O5 |
|---|---|
Peso molecular |
188.14 g/mol |
Nombre IUPAC |
2-[(2S)-4-hydroxy-3,6-dioxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C6H8N2O5/c9-4-2-8(13)6(12)3(7-4)1-5(10)11/h3,13H,1-2H2,(H,7,9)(H,10,11)/t3-/m0/s1 |
Clave InChI |
KQGOKNMAASPNHX-VKHMYHEASA-N |
SMILES isomérico |
C1C(=O)N[C@H](C(=O)N1O)CC(=O)O |
SMILES canónico |
C1C(=O)NC(C(=O)N1O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


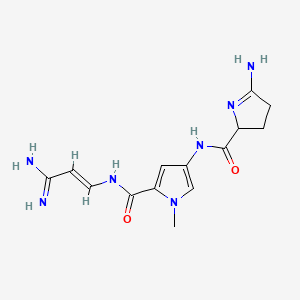
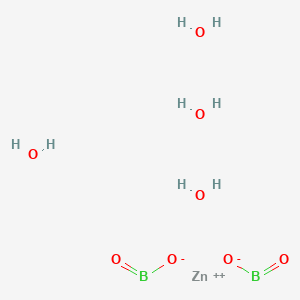

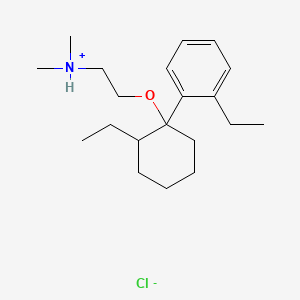

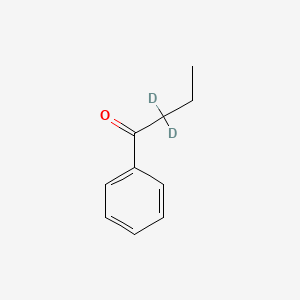
![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)
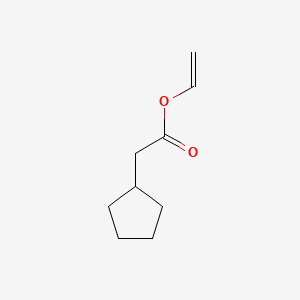
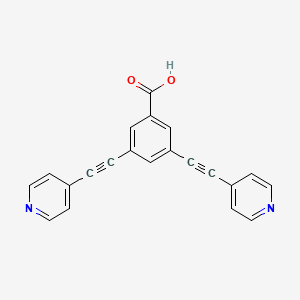

![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)
